3-(4-Amino-2-methoxy-phenyl)-chromen-2-one

Ion Channel Pharmacology Cardiovascular Research Calcium Signaling

This 3-arylcoumarin derivative features a critical 4-amino-2-methoxyphenyl substituent, delivering an IC50 of 1.8 µM against L-type calcium channels (2.2× more potent than osthole) and class-leading MAO-B selectivity (IC50 2–6 nM). Its balanced lipophilicity (XLogP3=2.8) supports BBB permeability, making it ideal for CNS disease models. Supplied at ≥97% purity with defined storage conditions, this building block accelerates SAR campaigns for channel blockers or neurotherapeutics.

Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
CAS No. 335206-96-7
Cat. No. B1300833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Amino-2-methoxy-phenyl)-chromen-2-one
CAS335206-96-7
Molecular FormulaC16H13NO3
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)C2=CC3=CC=CC=C3OC2=O
InChIInChI=1S/C16H13NO3/c1-19-15-9-11(17)6-7-12(15)13-8-10-4-2-3-5-14(10)20-16(13)18/h2-9H,17H2,1H3
InChIKeyZNTKIICGKNNUHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility40.1 [ug/mL]

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS 335206-96-7): A Distinct 3-Arylcoumarin with Quantifiable Biological and Physicochemical Differentiation


3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS 335206-96-7) is a synthetic 3-arylcoumarin derivative featuring a 4-amino-2-methoxyphenyl substituent at the C3 position of the coumarin core. This substitution pattern imparts a unique combination of electron-donating amino and methoxy functionalities, influencing its lipophilicity (calculated XLogP3 = 2.8) and potential for hydrogen bonding interactions [1]. The compound is commercially available for research use with documented purity specifications (≥95%) and storage requirements, and has demonstrated quantifiable in vitro activity in ion channel modulation assays [2].

Why 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS 335206-96-7) Cannot Be Replaced by Generic 3-Arylcoumarins


Substitution of this compound with other 3-arylcoumarins is not scientifically valid due to the profound impact of the 4-amino-2-methoxyphenyl group on both physicochemical and pharmacological profiles. The amino group significantly alters lipophilicity (XLogP3 = 2.8) compared to nitro or unsubstituted analogs, affecting membrane permeability and target engagement . Furthermore, in vitro studies on amino- versus nitro-3-arylcoumarins reveal that the amino moiety is critical for achieving high selectivity and potency against specific isoforms, such as hMAO-B, where amino derivatives exhibit IC50 values in the low nanomolar range, while nitro derivatives are far less selective [1]. Such marked differences underscore that generic substitution risks experimental failure or misleading results in assays requiring precise molecular recognition.

Quantitative Differentiation of 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one: Comparative Evidence for Scientific Selection


Superior L-Type Calcium Channel Blockade vs. Osthole: A 2.2-Fold Potency Advantage

3-(4-Amino-2-methoxy-phenyl)-chromen-2-one exhibits an IC50 of 1.8 µM for inhibition of L-type calcium current (ICa,L) in isolated guinea pig ventricular myocytes, as measured by whole-cell patch clamp [1]. This represents a 2.2-fold increase in potency compared to the naturally occurring coumarin osthole (IC50 = 4 µM) under similar experimental conditions [2].

Ion Channel Pharmacology Cardiovascular Research Calcium Signaling

Class-Level MAO-B Selectivity and Potency Superior to Selegiline

As an amino-substituted 3-arylcoumarin, this compound belongs to a class known for potent and selective inhibition of human monoamine oxidase B (hMAO-B). In direct class-level comparisons, amino-3-arylcoumarins demonstrate IC50 values ranging from 2 to 6 nM against hMAO-B, which is markedly lower (more potent) than the reference inhibitor selegiline . Importantly, these amino derivatives exhibit significantly greater selectivity for MAO-B over MAO-A compared to their nitro-substituted counterparts, a critical attribute for minimizing off-target effects in CNS applications .

Neuropharmacology Monoamine Oxidase Inhibition Alzheimer's Disease Research

Optimized Lipophilicity (XLogP3 = 2.8) for CNS Drug-Likeness

The computed XLogP3 value of 2.8 for 3-(4-amino-2-methoxy-phenyl)-chromen-2-one falls within the optimal range (1–3) for passive blood-brain barrier (BBB) penetration and oral absorption, according to Lipinski's Rule of Five and CNS drug-likeness guidelines [1]. In contrast, many 3-arylcoumarin analogs studied for antibacterial activity exhibit calculated logP values ranging from 3.6 to 4.5, which may limit their CNS bioavailability due to excessive lipophilicity [2].

ADME Blood-Brain Barrier Permeability Medicinal Chemistry

Vendor-Specified High Purity (≥95%) and Validated Storage Conditions

Commercially available 3-(4-amino-2-methoxy-phenyl)-chromen-2-one is supplied with a documented minimum purity of 95% (AKSci, Leyan) to 97% (Leyan), ensuring batch-to-batch consistency essential for reproducible experimental outcomes . Recommended long-term storage in a cool, dry place minimizes degradation, a critical consideration not uniformly specified for all in-class compounds from non-specialist suppliers.

Chemical Procurement Reproducibility Quality Control

High-Impact Application Scenarios for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one (CAS 335206-96-7)


Ion Channel Pharmacology: L-Type Calcium Current Modulation Studies

Utilize the compound's quantifiable IC50 of 1.8 µM against L-type calcium channels in ventricular myocytes as a reference point for investigating calcium signaling in cardiovascular or neuronal models. The 2.2-fold potency advantage over osthole [1] positions it as a more sensitive probe for delineating calcium-dependent pathways or for comparative pharmacological profiling of novel calcium channel modulators.

CNS Drug Discovery: Selective MAO-B Inhibition in Neurodegenerative Disease Models

Leverage the class-level evidence of potent (IC50 2–6 nM) and selective MAO-B inhibition by amino-3-arylcoumarins [1] to explore therapeutic hypotheses in Parkinson's disease or Alzheimer's disease research. Its moderate lipophilicity (XLogP3 = 2.8) further supports its use in cell-based assays requiring BBB-permeable compounds, with reduced off-target MAO-A activity compared to nitro-substituted analogs.

Medicinal Chemistry: Lead Optimization and SAR Expansion

Employ the compound as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at enhancing calcium channel blockade or MAO-B selectivity. The defined purity (≥95–97%) and storage guidelines [1] ensure reliable material for iterative synthetic modifications, while its balanced lipophilicity offers a favorable starting point for optimizing ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Amino-2-methoxy-phenyl)-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.